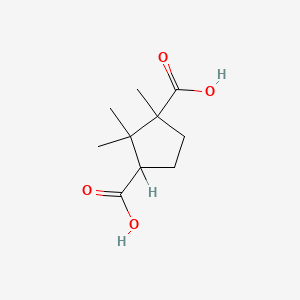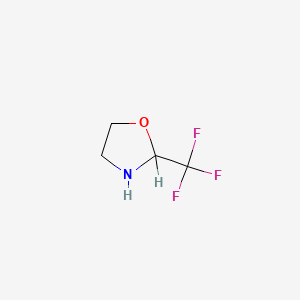
2-(Trifluoromethyl)-1,3-oxazolidine
概要
説明
Trifluoromethyl-containing compounds are prevalent in many pharmaceuticals and agrochemicals. The incorporation of a trifluoromethyl group into drug candidates could enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase protein binding affinity . Trifluoromethylpyridine (TFMP) and its derivatives are important ingredients for the development of agrochemical and pharmaceutical compounds .
Synthesis Analysis
The synthesis of trifluoromethyl-containing compounds is an important research topic. Direct trifluoromethylation reaction has become one of the most efficient and important approaches for constructing carbon–CF3 bonds . In 2010, the concept of oxidative trifluoromethylation was proposed: the reaction of nucleophilic substrates and nucleophilic trifluoromethylation reagents in the presence of oxidants .
Molecular Structure Analysis
The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety are thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .
Chemical Reactions Analysis
Oxidative trifluoromethylation reactions of various nucleophiles with CF3SiMe3 in the presence of oxidants have been studied . These studies explore boronic acids, C–H bonds, and P–H bonds as novel nucleophiles in transition-metal-mediated or -catalyzed cross-coupling reactions with CF3SiMe3 .
Physical And Chemical Properties Analysis
The trifluoromethyl group is widely prevalent in many pharmaceuticals and agrochemicals because its incorporation into drug candidates could enhance chemical and metabolic stability, improve lipophilicity and bioavailability, and increase protein binding affinity .
科学的研究の応用
Synthesis and Stability
2-(Trifluoromethyl)-1,3-oxazolidines (Fox) are synthesized from serine esters and trifluoroacetaldehyde hemiacetal or trifluoroacetone. They undergo N-acylation and amidification reactions, maintaining configurational and hydrolytic stability, making them valuable as proline surrogates known as Tfm-pseudoprolines (Chaume, Barbeau, Lesot, & Brigaud, 2010).
Applications in Organic Chemistry
The 1,3-oxazolidin-2-one nucleus, including 2-(trifluoromethyl)-1,3-oxazolidine, is popular in synthetic organic chemistry and medicinal chemistry. This nucleus offers various synthetic approaches for constructing this five-member ring, showing significance in asymmetric synthesis, protective group applications, and pharmaceutical developments like Linezolid (Zappia, Gács-baitz, Monache, Misiti, Nevola, & Botta, 2007).
Asymmetric Synthesis
Chiral 1,3-oxazolidines with trifluoromethyl groups are used in asymmetric synthesis of 1-substituted 2,2,2-trifluoroethylamines. The reduction process with LiAlH4 is stereospecific, retaining the chiral properties (Ishii, Miyamoto, Higashiyama, & Mikami, 1998).
Synthesis of Functionalized Amines and Amino Acids
Lewis acid activation of chiral 2-trifluoromethyl-1,3-oxazolidines facilitates the stereoselective synthesis of functionalized α-trifluoromethylamines. This methodology has been applied to diastereoselective synthesis of various trifluoromethylated amines and amino acids (Lebouvier, Laroche, Huguenot, & Brigaud, 2002).
Pharmaceutical and Industrial Applications
1,3-Oxazolidines, including derivatives of 2-(trifluoromethyl)-1,3-oxazolidine, are important in medicine and industry. They are also relevant in the enantioselective synthesis of planar chiral compounds, demonstrating their diverse utility (Fazylov, Arinova, Nurkenov, Turdybekov, Turdybekov, Seilkhanov, Sarsenbaev, Zhivotova, Isaeva, & Gazaliev, 2016).
Conformational Studies and Building Blocks
1,3-Oxazolidine derivatives, such as 2-oxo-1,3-oxazolidine-4-carboxylicacid, have been studied for their three-dimensional structures using techniques like IR, NMR, and DFT computational modeling. These studies are significant for understanding their potential as building blocks in pseudopeptide foldamers, revealing their potential in various applications (Tomasini, Trigari, Lucarini, Bernardi, Garavelli, Peggion, Formaggio, & Toniolo, 2003).
Stereospecific Substitution Reactions
The asymmetric synthesis of 1-substituted 1-phenyl-2,2,2-trifluoroethylamines from chiral 1,3-oxazolidines, which include the trifluoromethyl group, demonstrates stereospecific substitution reactions with organolithium reagents. This process effectively controls the quaternary center's configuration (Ishii, Miyamoto, Higashiyama, & Mikami, 1998).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
2-(trifluoromethyl)-1,3-oxazolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6F3NO/c5-4(6,7)3-8-1-2-9-3/h3,8H,1-2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBPSIMNHRRIBKV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(N1)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10953270 | |
| Record name | 2-(Trifluoromethyl)-1,3-oxazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.09 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Trifluoromethyl)-1,3-oxazolidine | |
CAS RN |
31185-54-3 | |
| Record name | Oxazolidine, 2-trifluoromethyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031185543 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(Trifluoromethyl)-1,3-oxazolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10953270 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(trifluoromethyl)-1,3-oxazolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes 2-(trifluoromethyl)-1,3-oxazolidines valuable in organic synthesis?
A1: 2-(Trifluoromethyl)-1,3-oxazolidines have proven to be versatile building blocks in synthesizing various bioactive molecules. Their value stems from several factors:
- Chirality: They can be synthesized in enantiomerically pure forms, enabling the preparation of stereochemically defined compounds. [, ]
- Hydrolytic stability: Unlike many other oxazolidines, the trifluoromethyl group significantly enhances their stability towards hydrolysis. []
- Versatility: They can undergo various transformations, including Reformatsky and Mannich-type reactions, leading to valuable products like β-trifluoromethyl-β-amino acids and β-amino ketones. [, ]
Q2: How do 2-(trifluoromethyl)-1,3-oxazolidines act as chiral auxiliaries in the synthesis of β-amino acids?
A2: These compounds, particularly those derived from trifluoroacetaldehyde hemiacetal and (R)-phenylglycinol, serve as effective chiral auxiliaries. [, ] They enable stereoselective Reformatsky and Mannich-type reactions, resulting in the formation of β-trifluoromethyl-β-amino esters with good diastereomeric ratios (dr). These esters can be subsequently hydrolyzed to obtain the corresponding β-amino acids. []
Q3: Which reaction type, Reformatsky or Mannich, provides better stereoselectivity when using 2-(trifluoromethyl)-1,3-oxazolidines?
A3: Research indicates that Mannich-type reactions, specifically those involving a chiral fluorinated iminium ion derived from the 2-(trifluoromethyl)-1,3-oxazolidine, exhibit superior stereoselectivity compared to Reformatsky-type reactions. [, ] These Mannich-type reactions have been observed to yield products with diastereomeric ratios (dr) of up to 96:4. []
Q4: What are the potential applications of the synthesized β-trifluoromethyl-β-amino acids and β-amino ketones?
A4: Both β-trifluoromethyl-β-amino acids and β-amino ketones are valuable building blocks in the synthesis of various biologically active compounds:
- β-trifluoromethyl-β-amino acids: These compounds are particularly attractive targets due to the unique properties imparted by the trifluoromethyl group, influencing lipophilicity, metabolic stability, and conformational preferences, which are often desirable attributes for pharmaceuticals and agrochemicals. []
- β-amino ketones: These compounds can be further transformed into γ-amino alcohols, another important class of building blocks for pharmaceuticals and other bioactive molecules. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






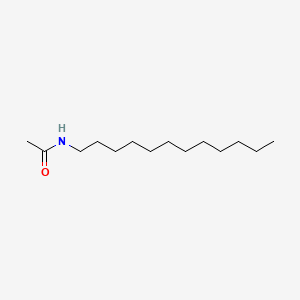
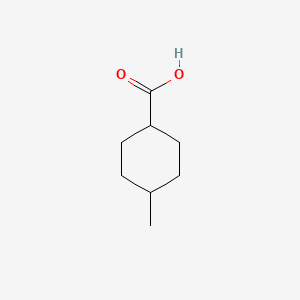
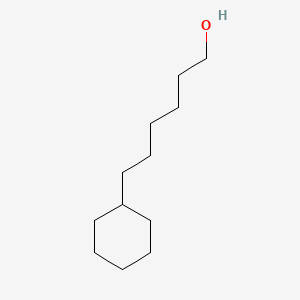
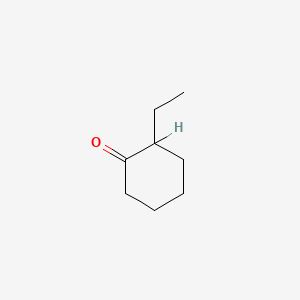
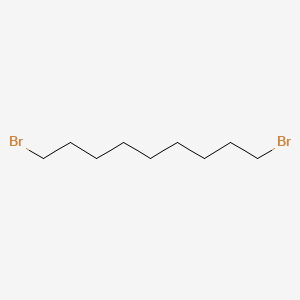

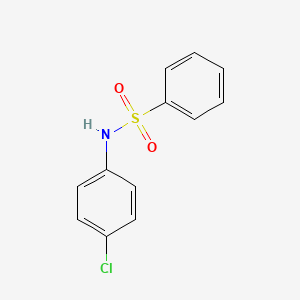
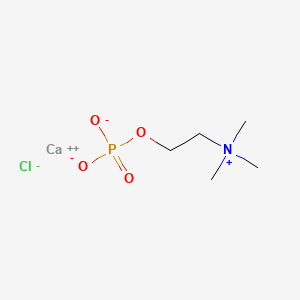

![2-Naphthalenecarboxamide, N-[2-[2-(acetylamino)phenyl]ethyl]-1-hydroxy-](/img/structure/B1346024.png)
